H-Cys(Bzl)-Obzl HCl
CAS No.:
Cat. No.: VC16488264
Molecular Formula: C17H20ClNO2S
Molecular Weight: 337.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20ClNO2S |
|---|---|
| Molecular Weight | 337.9 g/mol |
| IUPAC Name | benzyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C17H19NO2S.ClH/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;/h1-10,16H,11-13,18H2;1H |
| Standard InChI Key | SKFOKVOZXZYMAU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
H-Cys(Bzl)-Obzl HCl is characterized by a cysteine backbone modified with two benzyl groups: one attached to the sulfur atom (S-benzyl) and another esterifying the carboxyl group (benzyl ester). The hydrochloride salt forms via protonation of the amino group, yielding the final crystalline product . The IUPAC name, benzyl 2-amino-3-benzylsulfanylpropanoate hydrochloride, reflects this structure .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 4561-11-9 | |
| Molecular Formula | ||
| Molecular Weight | 337.86 g/mol | |
| Melting Point | 148–151 °C | |
| Solubility | Soluble in polar organic solvents (e.g., THF) |
The compound’s three-dimensional conformation, as depicted in PubChem’s 3D structure database, highlights the spatial arrangement of the benzyl groups, which sterically shield the reactive thiol and carboxylate groups .
Spectroscopic and Computational Data
The SMILES notation provides a linear representation of the molecule, while the InChIKey facilitates database searches . Computational models predict moderate hydrophobicity due to the aromatic benzyl groups, aligning with its solubility in tetrahydrofuran (THF) and limited aqueous solubility .
Synthesis and Manufacturing
Synthetic Pathways
H-Cys(Bzl)-Obzl HCl is typically synthesized through a two-step reaction sequence:
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Protection of Cysteine: L-cysteine is treated with benzyl chloride under basic conditions to introduce the S-benzyl group.
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Esterification and Salt Formation: The carboxyl group is esterified using benzyl alcohol, followed by treatment with hydrochloric acid to form the hydrochloride salt .
A notable method by Hartrodt et al. (1982) involves reacting S-benzyl-L-cysteine with benzyl chloroformate in THF at 0°C, followed by triethylamine-mediated esterification and acidification to yield the hydrochloride salt with an 82% yield .
Key Reaction Conditions:
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Solvent: Tetrahydrofuran (THF)
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Temperature: 0°C (initial step), room temperature (final step)
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Catalyst: Triethylamine
Industrial Production
Applications in Peptide Synthesis and Biochemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
The benzyl groups in H-Cys(Bzl)-Obzl HCl serve as orthogonal protecting groups:
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S-Benzyl: Prevents premature disulfide bond formation during peptide elongation.
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Benzyl Ester: Stabilizes the carboxyl group against nucleophilic attack.
These protections are selectively removed via hydrogenolysis or acidolysis in later stages, enabling precise disulfide bridge formation in peptides like oxytocin and vasopressin .
Biochemical Research Applications
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Enzyme Studies: Used to investigate cysteine protease mechanisms by mimicking native cysteine residues.
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Drug Development: Serves as a precursor in synthesizing thiol-containing pharmaceuticals, including ACE inhibitors .
| Supplier | Location | Purity Grade | Price Range (per gram) |
|---|---|---|---|
| GL Biochem (Shanghai) | China | >98% | $60–$80 |
| Baoji Didu Pharmaceutical | China | >95% | $50–$70 |
| Sigma-Aldrich | United States | >99% | $90–$100 |
Data compiled from supplier catalogs and ChemicalBook listings .
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